molecular formula C10H13BO3 B2899496 3-(Isobutanoy)phenylboronic acid CAS No. 2377608-31-4

3-(Isobutanoy)phenylboronic acid

Cat. No. B2899496
CAS RN: 2377608-31-4
M. Wt: 192.02
InChI Key: FCFJZCTYFIECHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isobutanoy)phenylboronic acid is a chemical compound with the CAS Number: 2377608-31-4 . It has a molecular weight of 192.02 and its IUPAC name is 3-isobutyrylphenylboronic acid . It is typically stored in a refrigerated environment .


Synthesis Analysis

The primary method for the synthesis of boronic acids, including 3-(Isobutanoy)phenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to prevent over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular structure of 3-(Isobutanoy)phenylboronic acid is represented by the linear formula: C10H13BO3 . The InChI code for this compound is 1S/C10H13BO3/c1-7(2)10(12)8-4-3-5-9(6-8)11(13)14/h3-7,13-14H,1-2H3 .


Chemical Reactions Analysis

Phenylboronic acid derivatives, such as 3-(Isobutanoy)phenylboronic acid, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .


Physical And Chemical Properties Analysis

3-(Isobutanoy)phenylboronic acid is a white powder . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This compound is hygroscopic .

Mechanism of Action

Target of Action

The primary target of 3-(Isobutanoy)phenylboronic acid is the palladium (II) complex . This compound participates in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 3-(Isobutanoy)phenylboronic acid involves two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation process, the organoboron compound (such as 3-(Isobutanoy)phenylboronic acid) is transferred from boron to palladium .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of 3-(Isobutanoy)phenylboronic acid is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura coupling reaction, which allows for the creation of complex organic compounds .

Action Environment

The action of 3-(Isobutanoy)phenylboronic acid is influenced by the reaction conditions, which are exceptionally mild and functional group tolerant . The compound is also environmentally benign, contributing to its wide application in the Suzuki–Miyaura coupling reaction .

Safety and Hazards

3-(Isobutanoy)phenylboronic acid is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Boronic acid-based compounds, including 3-(Isobutanoy)phenylboronic acid, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research directions may include further exploration of novel chemistries using boron to fuel emergent sciences .

properties

IUPAC Name

[3-(2-methylpropanoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-7(2)10(12)8-4-3-5-9(6-8)11(13)14/h3-7,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFJZCTYFIECHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.